
2,4-o-Methylidenepentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-o-Methylidenepentitol is an organic compound with the chemical formula C6H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and exists in two enantiomeric forms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
(CH3)2C(OH)CH2COCH3+H2→(CH3)2C(OH)CH2CH(OH)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-o-Methylidenepentitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of 2,4-dichloropentane or 2,4-dibromopentane.
Applications De Recherche Scientifique
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein crystallography.
Medicine: Investigated for its potential use as a cryoprotectant in biological samples.
Industry: Utilized in the production of cosmetics, coatings, and hydraulic fluids.
Mécanisme D'action
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. In protein crystallography, it acts as a precipitant by competing with water molecules, leading to the formation of protein crystals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,4-pentanediol:
2,4-Dihydroxy-2-methylpentane: Another diol with similar chemical properties but different uses.
Uniqueness
2,4-o-Methylidenepentitol is unique due to its specific chiral structure and its ability to form stable hydrogen bonds. This makes it particularly useful in applications requiring precise molecular interactions, such as protein crystallography and enzyme studies.
Propriétés
Numéro CAS |
5348-86-7 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
Clé InChI |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
SMILES canonique |
C1OC(C(C(O1)CO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




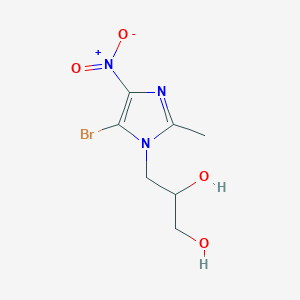

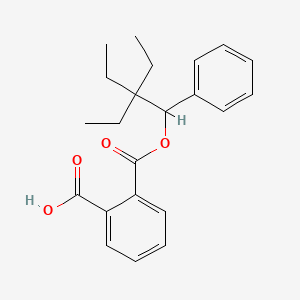
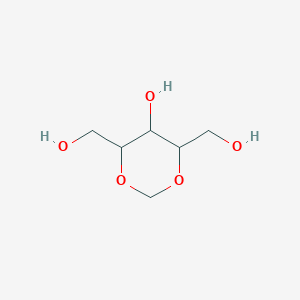
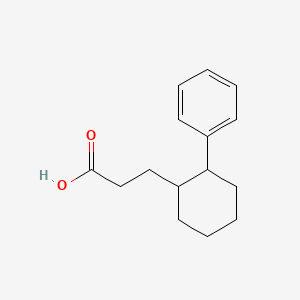
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
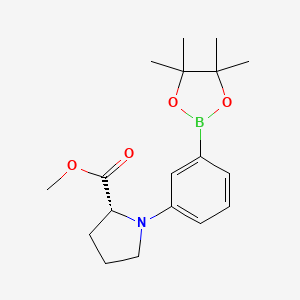
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
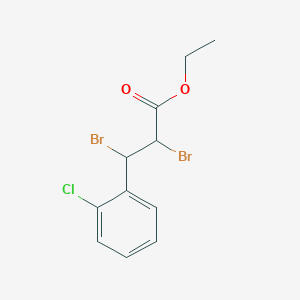
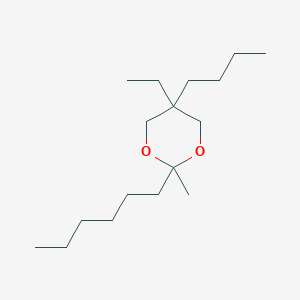
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
